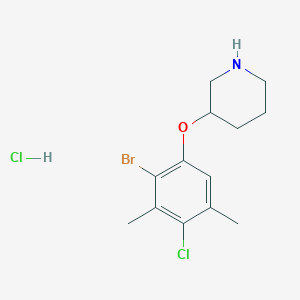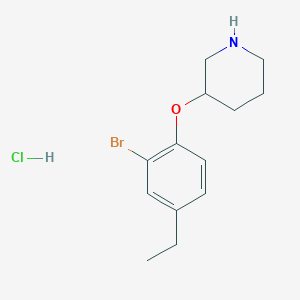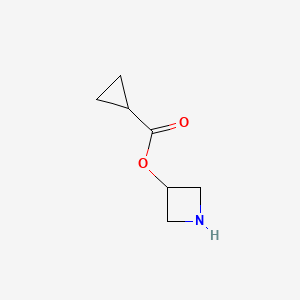
3-Azetidinyl cyclopropanecarboxylate
Overview
Description
3-Azetidinyl cyclopropanecarboxylate is a compound that features a four-membered azetidine ring fused with a cyclopropane carboxylate group. This unique structure imparts significant strain to the molecule, making it an interesting subject for chemical research and applications. Azetidines are known for their stability and reactivity, which are driven by the ring strain of approximately 25.4 kcal/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-azetidinyl cyclopropanecarboxylate typically involves multicomponent reactions that leverage the strain-release properties of azabicyclo[1.1.0]butane. One common method includes the [1,2]-Brook rearrangement/strain-release-driven anion relay sequence . This method allows for the rapid assembly of substituted azetidines by coupling azabicyclo[1.1.0]butyl-lithium with various electrophiles .
Industrial Production Methods: Industrial production methods for azetidines often involve the use of scalable and efficient synthetic routes. For example, the use of K2CO3 as a base in a MeCN/MeOH solvent system at 60°C for 3 hours has been shown to provide high yields of N-sulfonylazetidine . These methods are designed to be versatile and adaptable to different starting materials and reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 3-Azetidinyl cyclopropanecarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups on the azetidine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or sulfonates as leaving groups, with nucleophiles like amines or alcohols.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-carboxylic acid derivatives, while substitution reactions can produce various functionalized azetidines .
Scientific Research Applications
3-Azetidinyl cyclopropanecarboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-azetidinyl cyclopropanecarboxylate involves its interaction with molecular targets and pathways. The compound’s reactivity is driven by the ring strain, which facilitates bond cleavage and formation under appropriate conditions . This reactivity allows it to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Azetidine-2-carboxylic acid: Another azetidine derivative with similar ring strain and reactivity.
Cyclopropane carboxylic acid: Shares the cyclopropane carboxylate group but lacks the azetidine ring.
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and different reactivity.
Uniqueness: 3-Azetidinyl cyclopropanecarboxylate is unique due to its combination of the azetidine and cyclopropane carboxylate groups, which imparts distinct chemical and biological properties. Its stability and reactivity make it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
azetidin-3-yl cyclopropanecarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c9-7(5-1-2-5)10-6-3-8-4-6/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHDLZAFZXUCTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)OC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


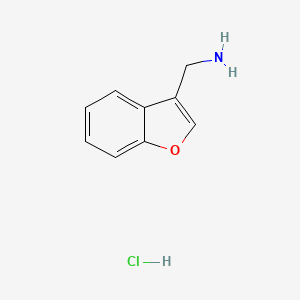

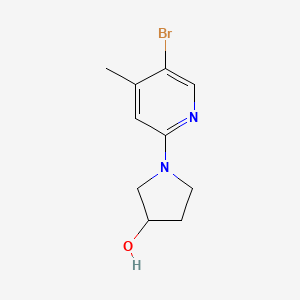
![2-[(5-Bromo-3-methyl-2-pyridinyl)(methyl)amino]-1-ethanol](/img/structure/B1525120.png)
![2-Amino-1-[3,4-dihydro-2(1H)-isoquinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1525123.png)
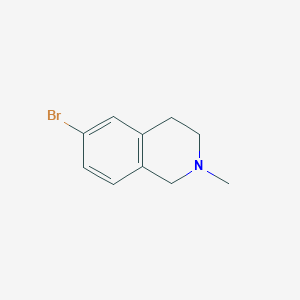
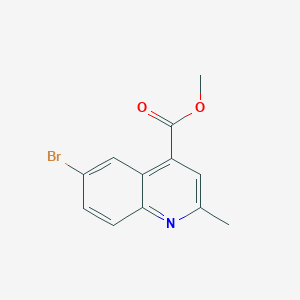
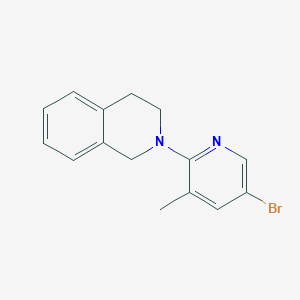
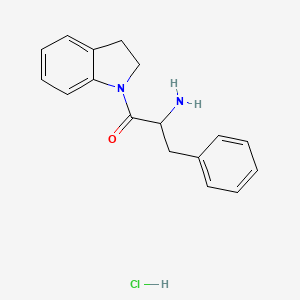

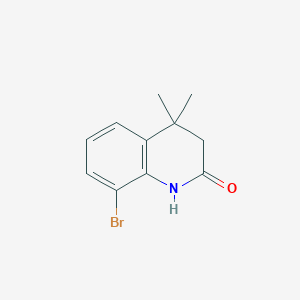
![2-[(4-Amino-6-chloro-1,3,5-triazin-2-YL)(methyl)-amino]-1-ethanol](/img/structure/B1525136.png)
